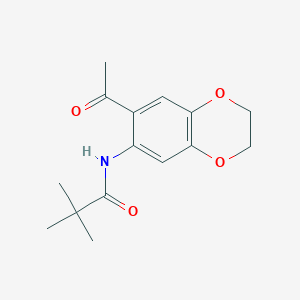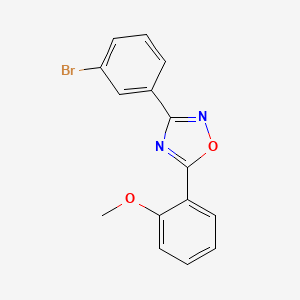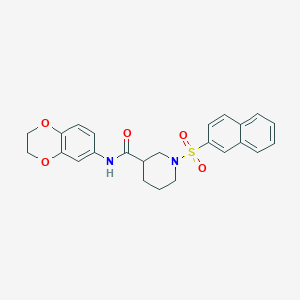![molecular formula C18H20N2O2S B4385905 N-[3-(acetylamino)phenyl]-2-(benzylthio)propanamide](/img/structure/B4385905.png)
N-[3-(acetylamino)phenyl]-2-(benzylthio)propanamide
Overview
Description
N-[3-(acetylamino)phenyl]-2-(benzylthio)propanamide, commonly known as ABT-737, is a small molecule inhibitor that selectively targets anti-apoptotic proteins of the B-cell lymphoma 2 (Bcl-2) family. The Bcl-2 family is a group of proteins that regulate programmed cell death, or apoptosis, in mammalian cells. ABT-737 has been extensively studied for its potential use in cancer therapy due to its ability to induce apoptosis in cancer cells.
Mechanism of Action
ABT-737 selectively binds to the hydrophobic groove of anti-apoptotic proteins of the N-[3-(acetylamino)phenyl]-2-(benzylthio)propanamide family, such as N-[3-(acetylamino)phenyl]-2-(benzylthio)propanamide, Bcl-xL, and Bcl-w. This binding prevents the anti-apoptotic proteins from inhibiting pro-apoptotic proteins, such as Bax and Bak, which are responsible for inducing apoptosis. ABT-737 induces apoptosis by promoting the release of cytochrome c from the mitochondria, which activates caspases and leads to cell death.
Biochemical and Physiological Effects:
ABT-737 has been shown to induce apoptosis in cancer cells both in vitro and in vivo. It has also been shown to enhance the efficacy of other cancer treatments, such as chemotherapy and radiation therapy. However, ABT-737 has limited efficacy in some cancer cell lines, and resistance to ABT-737 has been observed in some cancer cells.
Advantages and Limitations for Lab Experiments
ABT-737 has several advantages for lab experiments, including its selectivity for anti-apoptotic proteins of the N-[3-(acetylamino)phenyl]-2-(benzylthio)propanamide family and its ability to induce apoptosis in cancer cells. However, ABT-737 has limitations, including its limited efficacy in some cancer cell lines and its potential for resistance.
Future Directions
There are several future directions for the research and development of ABT-737. One direction is the identification of biomarkers that can predict the response of cancer cells to ABT-737. Another direction is the development of combination therapies that can enhance the efficacy of ABT-737. Additionally, the development of analogs of ABT-737 with improved efficacy and selectivity is an area of active research. Finally, the potential use of ABT-737 in other diseases, such as autoimmune disorders and neurodegenerative diseases, is an area of exploration.
Scientific Research Applications
ABT-737 has been extensively studied for its potential use in cancer therapy. It has been shown to induce apoptosis in a variety of cancer cell lines, including leukemia, lymphoma, and solid tumors such as melanoma and lung cancer. ABT-737 has also been shown to enhance the efficacy of other cancer treatments, such as chemotherapy and radiation therapy.
properties
IUPAC Name |
N-(3-acetamidophenyl)-2-benzylsulfanylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O2S/c1-13(23-12-15-7-4-3-5-8-15)18(22)20-17-10-6-9-16(11-17)19-14(2)21/h3-11,13H,12H2,1-2H3,(H,19,21)(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDGDXIAFDGWXKI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC=CC(=C1)NC(=O)C)SCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N~2~-ethyl-N~2~-[(4-fluorophenyl)sulfonyl]-N~1~-[2-(methylthio)phenyl]glycinamide](/img/structure/B4385833.png)
![N-[2-(5-chloro-1H-indol-3-yl)ethyl]cyclohexanecarboxamide](/img/structure/B4385837.png)
![methyl 4-[2-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethoxy]benzoate](/img/structure/B4385845.png)
![5-[(2-methoxyphenoxy)methyl]-3-(3-methoxyphenyl)-1,2,4-oxadiazole](/img/structure/B4385846.png)
![N-(3-chloro-4-methoxyphenyl)-2-methoxy-5-methyl-N-[2-(4-methyl-1-piperazinyl)-2-oxoethyl]benzenesulfonamide](/img/structure/B4385850.png)
![N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-phenoxyacetamide](/img/structure/B4385859.png)

![N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1-adamantanecarboxamide](/img/structure/B4385867.png)
![N-(2-chloro-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-2-(2,3-dimethylphenoxy)acetamide](/img/structure/B4385874.png)
![1-(3-ethoxyphenyl)-2-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B4385876.png)


![3-methoxy-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B4385896.png)
